molecular formula C14H20N2O3 B14135535 Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate CAS No. 89221-64-7

Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate

Cat. No.: B14135535
CAS No.: 89221-64-7
M. Wt: 264.32 g/mol
InChI Key: HFDGUZYNEBIJDL-UHFFFAOYSA-N
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Description

Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate typically involves the reaction of 3-methyl-1,3-oxazolidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, and various substituted carbamates, depending on the specific reagents and conditions used.

Scientific Research Applications

Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. The oxazolidine ring and carbamate group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
  • 1-Methoxy-3-phenylamino-propan-2-ol

Uniqueness

Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is unique due to its specific combination of an oxazolidine ring and a carbamate group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

89221-64-7

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

propan-2-yl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-10(2)19-14(17)15-12-6-4-11(5-7-12)13-16(3)8-9-18-13/h4-7,10,13H,8-9H2,1-3H3,(H,15,17)

InChI Key

HFDGUZYNEBIJDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C2N(CCO2)C

Origin of Product

United States

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